4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% (4-CMP-3-MB) is a synthetic aromatic acid compound with potential applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of 155-156°C. This compound has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in enzyme-catalyzed reactions.
Scientific Research Applications
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in enzyme-catalyzed reactions. It has also been used in the synthesis of a variety of compounds, including benzodiazepines, thiophenes, and heterocyclic compounds.
Mechanism of Action
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% acts as a catalyst in organic reactions, aiding in the formation of a variety of compounds. It has been shown to increase the rate of reaction, allowing for faster synthesis of desired compounds.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has no known biochemical or physiological effects. It is a non-toxic, non-irritating compound and is safe to handle in laboratory settings.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to catalyze a variety of organic reactions. The main limitation of using 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
For the use of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in scientific research include its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in enzyme-catalyzed reactions. It may also be used in the synthesis of novel compounds, such as benzodiazepines and heterocyclic compounds. Additionally, its low cost and ease of synthesis make it a promising candidate for use in drug discovery and development.
Synthesis Methods
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized via a two-step process. First, 2-chloro-5-methoxycarbonylphenol is reacted with 3-methylbenzoyl chloride in the presence of pyridine to form 4-(2-chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid. The acid is then purified by recrystallization in ethanol.
properties
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-7-10(15(18)19)3-5-12(9)13-8-11(16(20)21-2)4-6-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHZNYGCOQYASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691965 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-89-9 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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